molecular formula C4H9ClFN B2432817 (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride CAS No. 2375250-23-8

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride

Cat. No. B2432817
CAS RN: 2375250-23-8
M. Wt: 125.57
InChI Key: OVESCXROAMQGTM-VKKIDBQXSA-N
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Description

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine is a cyclic amine that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is also known as (R,S)-FMA or "Fluoromethylcyclopropane Amino Compound". It is a white crystalline powder that is soluble in water and has a molecular weight of 137.6 g/mol.

Scientific Research Applications

Biocatalytic Approaches

  • Synthesis of Ticagrelor : Biocatalytic routes have been developed for synthesizing the cyclopropyl amine key to the anti-thrombotic agent Ticagrelor (Hugentobler et al., 2016).

Hydrolytic Resolution

  • Preparation for Ticagrelor Synthesis : Hydrolytic resolution processes are used for preparing key building blocks for Ticagrelor synthesis, highlighting the compound's significance in pharmaceutical manufacturing (Wang et al., 2019).

Asymmetric Synthesis

  • Synthesis of HCV Inhibitors : Asymmetric synthesis processes have been developed using this compound, particularly for the production of hepatitis C virus (HCV) inhibitors (Zhu et al., 2018).

Cyclopropanation and Ring-Opening

  • Lewis Acid-Catalyzed Reactions : The compound is used in Lewis acid-catalyzed ring-opening reactions and in the synthesis of compounds like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Fluorine Substitution

  • Development of σ Receptor Ligands : Fluorinated cyclopropan-1-amines, including compounds related to (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine, have been explored for their potential as σ receptor ligands (Schinor et al., 2020).

properties

IUPAC Name

(1R,2S)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVESCXROAMQGTM-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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